molecular formula C22H26F3N3O2S B195943 Fluphenazine sulfoxide CAS No. 1674-76-6

Fluphenazine sulfoxide

Cat. No. B195943
CAS RN: 1674-76-6
M. Wt: 453.5 g/mol
InChI Key: UFPPOFUTIWYLNR-WJOKGBTCSA-N
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Description

Fluphenazine sulfoxide is a derivative of fluphenazine, a phenothiazine antipsychotic medicine used to treat psychotic disorders such as schizophrenia . It has the molecular formula C22H26F3N3O2S and a molecular weight of 453.52 .


Synthesis Analysis

Fluphenazine sulfoxide can be synthesized from fluphenazine dihydrochloride. In one method, 500 mg of fluphenazine dihydrochloride was dissolved in 25 ml of water, and a calculated amount of oxone was added .


Molecular Structure Analysis

The molecular structure of fluphenazine sulfoxide is characterized by a phenothiazine ring system . The compound has a trifluoromethyl group attached to the phenothiazine ring, and a piperazine side chain attached to the nitrogen in the para position .


Chemical Reactions Analysis

Fluphenazine sulfoxide has been used in analytical studies to understand the effects of sulfoxidation on the stability and behavior of related organic compounds . It has also been examined for its role in the synthesis of complex molecules with unique properties .

Scientific Research Applications

Pharmacokinetics and Metabolism

Fluphenazine sulfoxide is a significant metabolite of fluphenazine. It is formed through sulfoxidation, primarily in the liver. Understanding its pharmacokinetics and metabolism is crucial for optimizing drug therapy. Notably, fluphenazine sulfoxide is detected in the plasma of patients receiving intramuscular fluphenazine decanoate, suggesting its relevance in clinical practice .

Neurotransmitter Receptor Modulation

Fluphenazine sulfoxide, like its parent compound, interacts with dopamine receptors. It blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This modulation affects various physiological processes, including basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Brain Distribution and Target Sites

Studies have examined the distribution of fluphenazine sulfoxide in various tissues, including plasma, liver, kidney, fat, whole brain, and specific brain regions. Investigating its localization within the central nervous system sheds light on its potential therapeutic targets .

Long-Term Effects and Tolerance

Long-term administration of fluphenazine sulfoxide warrants investigation. Does it accumulate over time? How does it contribute to drug tolerance or resistance? These questions are relevant for optimizing treatment regimens.

Safety and Hazards

Fluphenazine sulfoxide is classified as having acute oral toxicity (Category 3, H301) and reproductive toxicity (Category 1A, H360). It is toxic if swallowed and may damage fertility or the unborn child. Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Fluphenazine, the parent compound of Fluphenazine Sulfoxide, primarily targets the postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in regulating a variety of physiological functions, including motor control, cognition, emotion, and endocrine regulation .

Mode of Action

Fluphenazine interacts with its targets by blocking the D1 and D2 receptors . This blockade depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Biochemical Pathways

The sulfoxidation of Fluphenazine is a major metabolic pathway . This process implies that metabolic sites other than the gut wall are also involved in the metabolism of Fluphenazine . The sulfoxide metabolite of Fluphenazine is found in substantial levels in the plasma of patients treated with Fluphenazine .

Pharmacokinetics

The pharmacokinetic properties of Fluphenazine, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability. For Fluphenazine, it has been reported that the bioavailability is 2.7% when administered orally . , but sulfoxidation is known to be an important pathway.

Result of Action

The molecular and cellular effects of Fluphenazine’s action primarily result from its interaction with dopaminergic receptors. By blocking these receptors, Fluphenazine alters the normal functioning of dopamine-regulated physiological processes. This can lead to changes in basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis

Action Environment

The action, efficacy, and stability of Fluphenazine Sulfoxide can be influenced by various environmental factors. It is known that the metabolism of Fluphenazine can be affected by factors such as smoking , which could potentially influence the action of Fluphenazine Sulfoxide as well.

properties

IUPAC Name

2-[4-[3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26F3N3O2S/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)31(21)30)9-3-8-26-10-12-27(13-11-26)14-15-29/h1-2,4-7,16,29H,3,8-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPPOFUTIWYLNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)C(F)(F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40937326
Record name 10-{3-[4-(2-Hydroxyethyl)piperazin-1-yl]propyl}-2-(trifluoromethyl)-5lambda~4~-phenothiazin-5(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1674-76-6
Record name Fluphenazine sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001674766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-{3-[4-(2-Hydroxyethyl)piperazin-1-yl]propyl}-2-(trifluoromethyl)-5lambda~4~-phenothiazin-5(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUPHENAZINE SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V73CQS9VA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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